3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzyl ether linkage, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps. One common approach starts with the preparation of 4-(trifluoromethyl)benzyl bromide, which is then reacted with 4-hydroxybenzaldehyde to form the benzyl ether intermediate. This intermediate undergoes further reactions, including cyclization and reduction, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The benzyl ether linkage and dihydronaphthalenone core contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoyl chloride: Shares the trifluoromethyl group but differs in its functional groups and reactivity.
4-(trifluoromethyl)phenol: Contains the trifluoromethyl group and a phenolic hydroxyl group, making it more reactive in certain conditions.
Trifluoromethyl group derivatives: Various compounds containing the trifluoromethyl group exhibit different properties and applications.
Uniqueness
3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of structural features, including the trifluoromethyl group, benzyl ether linkage, and dihydronaphthalenone core. This combination imparts specific chemical and physical properties that make it valuable for diverse applications.
Properties
IUPAC Name |
3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3O2/c25-24(26,27)20-9-5-16(6-10-20)15-29-21-11-7-17(8-12-21)19-13-18-3-1-2-4-22(18)23(28)14-19/h1-12,19H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFZPMDOLGHKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287974-84-9 |
Source
|
Record name | 3-[4-(4'-Trifluoromethylbenzyloxy)phenyl] tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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